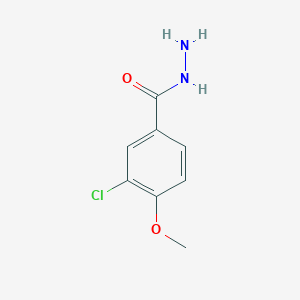

3-Chloro-4-methoxybenzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYLSICSZJSRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Significance of Benzohydrazide Scaffolds in Academic Inquiry

The journey into the scientific relevance of benzohydrazide (B10538) scaffolds is intrinsically linked to the broader history of hydrazide compounds in medicine. A pivotal moment was the discovery of Isoniazid (B1672263) (INH), a simple hydrazide derivative, as a potent anti-tubercular agent. nih.gov This discovery in the mid-20th century marked the beginning of extensive research into the biological potential of molecules containing the hydrazide functional group.

Hydrazines and their derivatives, including benzohydrazides, were initially used as reagents for the characterization of carbonyl compounds in organic synthesis. thepharmajournal.com However, their role quickly expanded as researchers began to uncover a wide spectrum of biological activities. The hydrazide-hydrazone linkage (–CO–NH–N=CH–) became a key structural motif, recognized for its ability to interact with various biological targets. researchgate.netmdpi.com

Over the decades, academic inquiry has demonstrated that the benzohydrazide scaffold is a "privileged" structure in medicinal chemistry. Derivatives have been synthesized and investigated for a vast array of pharmacological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anticancer, antiviral, and antiprotozoal activities. thepharmajournal.comresearchgate.netthieme-connect.comthieme-connect.comnih.gov This versatility has cemented the significance of benzohydrazide scaffolds as a foundational element for the design and development of new therapeutic agents.

Overview of the Current Research Landscape Surrounding Substituted Benzohydrazides

Classical Organic Synthesis Routes

Traditional synthesis methods for benzohydrazides are well-documented and widely used due to their reliability. These typically involve multi-step sequences beginning with a substituted benzoic acid.

For the synthesis of This compound , the logical starting material is 3-Chloro-4-methoxybenzoic acid . echemi.com The classical approach involves a two-step process:

Esterification: The carboxylic acid is first converted into an ester, typically a methyl or ethyl ester. This is often achieved by refluxing the benzoic acid derivative in the corresponding alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of strong acid, such as sulfuric acid. nih.gov

Hydrazinolysis: The resulting ester, for instance, methyl 3-chloro-4-methoxybenzoate, is then reacted with hydrazine (B178648) hydrate. prepchem.com This reaction involves the nucleophilic acyl substitution where the hydrazine displaces the alkoxy group of the ester to form the final benzohydrazide product. The mixture is typically heated under reflux for several hours to ensure the reaction goes to completion. biointerfaceresearch.com

A primary application and extension of benzohydrazide synthesis involve condensation reactions to form hydrazones. Hydrazones are a class of organic compounds with a C=N-NH structure, formed by the reaction of a hydrazide with an aldehyde or a ketone. jscimedcentral.com

In this context, This compound can serve as the nucleophilic component, reacting with a wide array of carbonyl compounds. The general procedure involves dissolving the benzohydrazide and a selected aldehyde or ketone in a suitable solvent, such as ethanol. A catalytic amount of acid (e.g., concentrated HCl, glacial acetic acid) is often added to facilitate the reaction, which is typically stirred at room temperature or gently heated. nih.govderpharmachemica.com This reaction is highly versatile for creating a library of diverse analogue compounds.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |

| This compound | Substituted Benzaldehyde (B42025) | Acetic Acid | Methanol | N'-Benzylidene-3-chloro-4-methoxybenzohydrazide |

| This compound | Substituted Ketone | Hydrochloric Acid | Ethanol | N'-(Alkylidene/Arylidene)-3-chloro-4-methoxybenzohydrazide |

| 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | Conc. HCl | Ethanol/Water | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide derpharmachemica.com |

This table illustrates the general conditions for condensation reactions to produce hydrazone analogues based on established protocols.

The This compound moiety can be incorporated into more complex molecular architectures through multi-step synthetic pathways. weebly.comyoutube.com These sequences often utilize the reactivity of the hydrazide group to form heterocyclic rings or to link different molecular fragments.

One common multi-step sequence involves the initial formation of a hydrazone, as described above, which then undergoes further reactions. For example, a synthesized N'-benzylidene-benzohydrazide can be a precursor for various heterocyclic compounds. nih.govresearchgate.netnih.gov Research has shown that benzohydrazides can be key intermediates in the synthesis of compounds like 1,3,4-oxadiazoles or pyrazoles.

Another example of a multi-step synthesis involves using a related aniline (B41778) derivative, such as 3-chloro-4-(4′-chlorophenoxy)aniline , which is first synthesized and then coupled with another acid to form a complex amide. nih.govsigmaaldrich.comamerigoscientific.comuni.lu A similar multi-step strategy could be envisioned where This compound is modified or used as a building block for larger, more intricate molecules. biointerfaceresearch.comnih.gov For instance, the synthesis of N′-(4-/3-/2-/non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides involves a multi-step process starting from p-hydroxybenzoic acid hydrazide, which is first condensed with benzaldehydes and then tosylated. semanticscholar.org

Green Chemistry Approaches in Benzohydrazide Synthesis

In response to the growing need for environmentally sustainable chemical processes, green chemistry principles have been applied to the synthesis of benzohydrazides and their derivatives. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst. researchgate.net The condensation of hydrazides with aldehydes can be achieved by grinding the two solid reactants in a mortar with a pestle, often with a catalyst like fly-ash-H2SO4. jscimedcentral.comresearchgate.net This method is experimentally simple, reduces waste by eliminating the need for a solvent, and often leads to shorter reaction times and high yields. jscimedcentral.comresearchgate.net The work-up procedure is also simplified, typically involving just a filtration step. jscimedcentral.com This technique is applicable for the synthesis of analogues of This compound .

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. researchgate.net Compared to conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often improve product yields. researchgate.nettubitak.gov.tr

The synthesis of hydrazones from hydrazides and carbonyl compounds has been shown to be highly efficient under microwave irradiation. researchgate.netasianpubs.org Studies comparing conventional and microwave-assisted methods for the synthesis of various hydrazone derivatives consistently demonstrate the superiority of the microwave approach. researchgate.nettubitak.gov.trcovenantuniversity.edu.ng For example, reactions that require several hours of reflux using conventional heating can often be completed in a matter of minutes in a microwave reactor, with comparable or even better yields. researchgate.netresearchgate.net This eco-friendly method is highly suitable for the efficient synthesis of This compound and its extensive family of analogues.

| Synthesis Step | Conventional Method | Microwave Method | Reference |

| Hydrazone Synthesis | 3 - 5 hours reflux | 2 - 10 minutes irradiation | researchgate.net |

| Yield Comparison | Often lower to comparable | Often comparable to higher | tubitak.gov.trresearchgate.net |

| Environmental Impact | Higher energy consumption, solvent use | Lower energy consumption, potential for solvent-free | tubitak.gov.trasianpubs.org |

This table provides a comparative overview of conventional versus microwave-assisted synthesis for hydrazone derivatives, a reaction applicable to this compound.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Chloro 4 Methoxybenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integrations in proton and carbon spectra, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 3-Chloro-4-methoxybenzohydrazide is predicted to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the hydrazide (-NHNH₂) protons. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will influence the chemical shifts, particularly for the exchangeable N-H protons.

The aromatic region would feature three protons on the benzene (B151609) ring. Based on the substitution pattern (chloro at C3, methoxy at C4, and the carbohydrazide (B1668358) group at C1), a predictable pattern emerges. The proton at C5 (ortho to the methoxy group and meta to the chloro group) would likely appear as a doublet. The proton at C2 (ortho to the carbohydrazide and meta to the methoxy group) would be a doublet, and the proton at C6 (ortho to both the chloro and methoxy groups) would appear as a doublet of doublets.

The methoxy group (-OCH₃) protons would yield a sharp singlet, typically found around 3.8-4.0 ppm. The two protons of the terminal -NH₂ group and the single proton of the -CONH- group are expected to appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration. In DMSO-d₆, these are often observed further downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| -CONH- | ~9.5 - 10.5 | Broad Singlet |

| Aromatic H (H-2) | ~7.8 - 7.9 | Doublet (d) |

| Aromatic H (H-6) | ~7.6 - 7.7 | Doublet of Doublets (dd) |

| Aromatic H (H-5) | ~7.1 - 7.2 | Doublet (d) |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet |

| -OCH₃ | ~3.9 | Singlet (s) |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For this compound, eight distinct carbon signals are expected. The carbonyl carbon (C=O) of the hydrazide group would be the most downfield signal, typically appearing in the 165-170 ppm range. The aromatic carbons would have shifts determined by the attached substituents. The carbon bearing the methoxy group (C4) and the carbon bearing the chloro group (C3) would be significantly affected. The methoxy carbon itself will appear as a distinct signal around 55-60 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~166.0 |

| C4 (-OCH₃) | ~157.0 |

| C1 (-CONHNH₂) | ~128.5 |

| C2 | ~128.0 |

| C6 | ~125.0 |

| C3 (-Cl) | ~122.0 |

| C5 | ~112.0 |

| -OCH₃ | ~56.0 |

To confirm these assignments definitively, multi-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, confirming the relationships between the aromatic protons (H-2, H-5, H-6).

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated aromatic carbons (C2, C5, C6) and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methoxy protons to C4, the aromatic protons to neighboring carbons, and crucially, the H-2 and H-6 protons to the carbonyl carbon (C=O), confirming the attachment of the hydrazide group to the ring.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Vibrational spectroscopy probes the molecular bonds and functional groups present in a sample. IR and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of the molecule. The analysis benefits greatly from studies on its precursor, 3-chloro-4-methoxybenzaldehyde, and the parent compound, 4-methoxybenzohydrazide. researchgate.netnih.gov

Key vibrational modes for this compound include:

N-H Stretching: The hydrazide group has symmetric and asymmetric N-H stretching vibrations from the -NH₂ group, typically appearing as two distinct bands in the 3200-3400 cm⁻¹ region. The N-H stretch of the secondary amide (-CONH-) is also found in this region, often as a broader band.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, characteristic absorption for the carbonyl group in the hydrazide is expected around 1640-1670 cm⁻¹. This is one of the most intense bands in the IR spectrum.

N-H Bending (Amide II band): This mode, coupled with C-N stretching, appears in the 1520-1580 cm⁻¹ range.

C=C Aromatic Stretching: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the benzene ring.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1020 cm⁻¹ (symmetric stretch).

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to give rise to a band in the fingerprint region, typically between 700 and 850 cm⁻¹.

| Frequency (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3350, ~3250 | ν(N-H) asymmetric & symmetric | IR, Raman |

| ~3050 | ν(C-H) aromatic | IR, Raman |

| ~2950, ~2840 | ν(C-H) methoxy | IR, Raman |

| ~1650 | ν(C=O) Amide I | IR (strong) |

| ~1570 | δ(N-H) Amide II | IR |

| ~1590, ~1500, ~1450 | ν(C=C) aromatic | IR, Raman |

| ~1260 | ν(C-O) asymmetric | IR (strong) |

| ~1025 | ν(C-O) symmetric | IR |

| ~780 | ν(C-Cl) | Raman, IR |

ν: stretching; δ: bending.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₉ClN₂O₂, giving it a monoisotopic mass of approximately 200.035 Da. myskinrecipes.com

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z 200. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 202 with roughly one-third the intensity of the M⁺˙ peak would be a definitive indicator of a single chlorine atom in the molecule.

The fragmentation of hydrazides often proceeds via cleavage of the weak N-N bond and the acyl-N bond. Key predicted fragments include:

Loss of the hydrazino group (-NHNH₂): Cleavage of the C-N bond would lead to the formation of the stable 3-chloro-4-methoxybenzoyl cation, which would be a very prominent peak.

Cleavage of the N-N bond: Loss of the amino radical (•NH₂) would result in an ion at [M-16]⁺.

Fragmentation of the benzoyl cation: The [M-47]⁺ ion can further fragment by losing carbon monoxide (CO) to give a phenyl cation, which can then lose the chlorine atom or methoxy group.

| m/z | Identity of Fragment | Notes |

|---|---|---|

| 200 / 202 | [C₈H₉ClN₂O₂]⁺˙ (M⁺˙) | Molecular ion peak with 3:1 isotope pattern. |

| 169 / 171 | [CH₃OC₆H₃ClCO]⁺ | 3-chloro-4-methoxybenzoyl cation (likely base peak). |

| 141 / 143 | [CH₃OC₆H₃Cl]⁺ | Loss of CO from the benzoyl cation. |

| 126 | [HOC₆H₃Cl]⁺ | Loss of CH₃ from the [M-CO] fragment. |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, the structure of the closely related parent compound, 4-methoxybenzohydrazide , has been determined and provides an excellent model for comparison. nih.gov 4-Methoxybenzohydrazide crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net Its crystal structure is stabilized by a network of intermolecular hydrogen bonds of the N-H···O and N-H···N types, linking the hydrazide moieties of adjacent molecules into a robust three-dimensional network.

The introduction of a chlorine atom at the C3 position in this compound would be expected to influence the crystal packing in several ways. The steric bulk of the chlorine atom may alter the dihedral angle between the benzene ring and the hydrazide group. Furthermore, the electronegative chlorine atom could participate in weaker C-H···Cl intermolecular interactions, potentially disrupting or modifying the primary N-H···O hydrogen bonding network observed in the parent compound. This could lead to a different crystal system, space group, and unit cell parameters. A full crystallographic study would be required to confirm these predictions and precisely define its solid-state architecture.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9887 |

| b (Å) | 6.1487 |

| c (Å) | 32.8919 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 806.68 |

| Key Interactions | N-H···O and N-H···N hydrogen bonds |

Crystal Packing Analysis and Intermolecular Interactions

For 4-methoxybenzohydrazide , the crystal packing is also dominated by hydrogen bonding. The structure is stabilized by three distinct intermolecular hydrogen bonds of the N-H···O and N-H···N types. nih.gov These interactions create a cohesive, three-dimensional network. The methoxy group at the para-position, being a strong electron-donating group, can influence the hydrogen bond acceptor capability of the carbonyl oxygen.

Table 1: Crystallographic Data for Analogue Compounds

| Parameter | 3-Chlorobenzohydrazide researchgate.net | 4-Methoxybenzohydrazide nih.gov |

| Formula | C₇H₇ClN₂O | C₈H₁₀N₂O₂ |

| Molar Mass | 170.60 g/mol | 166.18 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 16.2005 (15) | 3.9887 (1) |

| b (Å) | 3.8165 (4) | 6.1487 (2) |

| c (Å) | 12.7646 (13) | 32.8919 (9) |

| α (°) | 90 | 90 |

| β (°) | 109.125 (6) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 750.47 (13) | 806.68 (4) |

| Z | 4 | 4 |

Conformational Analysis in the Crystalline State

The conformation of benzohydrazide (B10538) derivatives in the crystalline state is primarily defined by the torsion angle between the phenyl ring and the hydrazide moiety. This conformation is a result of the balance between steric hindrance and the optimization of intermolecular interactions.

In 3-chlorobenzohydrazide , the hydrazide group is inclined at a dihedral angle of 32.30 (11)° with respect to the benzene ring. researchgate.net This non-planar conformation is likely a consequence of minimizing steric repulsion while allowing for the formation of the observed hydrogen bonding network. The molecule also exhibits an intramolecular N-H···O hydrogen bond, which contributes to the stability of the conformation by forming a five-membered ring with an S(5) motif. researchgate.net

For 4-methoxybenzohydrazide , the phenyl group and the hydrazide moiety are nearly coplanar, with a small dihedral angle of 7.08 (14)° between their least-squares planes. nih.gov This planarity is likely favored by the electronic effects of the para-methoxy group, which enhances resonance stabilization. The conformation is further stabilized by intramolecular N-H···O and C-H···O interactions. nih.gov

For This compound , the conformation in the crystalline state would likely be a compromise between the electronic effects of the substituents and the steric requirements for efficient crystal packing. The presence of the chloro group at the 3-position might induce a larger dihedral angle, similar to that in 3-chlorobenzohydrazide, to alleviate steric strain. However, the electron-donating methoxy group at the 4-position would favor a more planar conformation to maximize conjugation. Therefore, a dihedral angle intermediate between that of the two analogues could be expected. The presence of an intramolecular N-H···O hydrogen bond is highly probable, as this is a common feature in related structures.

Table 2: Key Conformational and Interaction Data for Analogue Compounds

| Compound | Dihedral Angle (Phenyl/Hydrazide) | Key Intermolecular Interactions | Key Intramolecular Interactions |

| 3-Chlorobenzohydrazide researchgate.net | 32.30 (11)° | N-H···O, N-H···N | N-H···O |

| 4-Methoxybenzohydrazide nih.gov | 7.08 (14)° | N-H···O, N-H···N | N-H···O, C-H···O |

Computational Chemistry and Molecular Modeling of 3 Chloro 4 Methoxybenzohydrazide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 3-Chloro-4-methoxybenzohydrazide, DFT calculations, often performed using methods like B3LYP with a 6-311++G(d,p) basis set, provide a theoretical framework for understanding its geometry, vibrational frequencies, and electronic properties. These calculations are fundamental to predicting the molecule's stability and chemical behavior.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comtaylorandfrancis.com The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are crucial in determining a molecule's reactivity. nih.gov The energy of the HOMO is related to the ionization potential, while the LUMO's energy is linked to the electron affinity. rsc.org

The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical stability and reactivity of a molecule. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating a greater ease of intramolecular charge transfer. nih.gov For this compound, the HOMO is typically distributed over the methoxy-substituted benzene (B151609) ring, while the LUMO is often located across the entire molecule, indicating potential charge transfer interactions within the molecular structure.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.83 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color-coded scheme. wolfram.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential concentrated around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, identifying these as the primary sites for electrophilic interaction. The hydrogen atoms, particularly those of the N-H groups, would exhibit positive electrostatic potential, making them sites for nucleophilic interaction.

Global chemical reactivity descriptors are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity. researchgate.net These descriptors, calculated using Koopmans' theorem, help in understanding the relationship between molecular structure and chemical behavior.

Key descriptors include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.415 |

| Chemical Softness (S) | 1 / η | 0.414 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.165 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.165 |

| Electrophilicity Index (ω) | μ² / 2η | 3.590 |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. scirp.org By partitioning the crystal electron density into molecular fragments, this analysis provides a detailed understanding of the forces that govern the crystal packing.

The analysis generates 3D Hirshfeld surfaces mapped with properties like d_norm, which highlights regions of close intermolecular contact. Additionally, 2D fingerprint plots are produced, which summarize all intermolecular interactions by plotting the distance from the surface to the nearest nucleus inside (d_i) versus the distance to the nearest nucleus outside (d_e). These plots provide a quantitative percentage contribution for each type of intermolecular contact. nih.gov For a molecule like this compound, the most significant interactions typically involve hydrogen bonds (O···H, N···H) and other contacts such as H···H, C···H, and Cl···H. nih.govnih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 35.5 |

| O···H / H···O | 28.2 |

| C···H / H···C | 18.6 |

| Cl···H / H···Cl | 11.3 |

| Other | 6.4 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). ekb.eg This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking studies are frequently employed to investigate how molecules like this compound might act as enzyme inhibitors. Benzohydrazide (B10538) derivatives have been studied as potential inhibitors for various enzymes, including Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis.

In a typical docking study, the 3D structure of the target enzyme is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the enzyme's active site. The simulation calculates the most stable binding poses and estimates the binding energy or docking score. The results reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme. nih.gov For instance, the hydrazide moiety (-C=O-NH-) is often crucial for forming hydrogen bonds with the protein backbone, anchoring the inhibitor in the active site and blocking the enzyme's function.

Ligand-Protein Binding Affinity Prediction

The prediction of ligand-protein binding affinity is a cornerstone of computational drug design, offering a quantitative measure of the strength of interaction between a ligand, such as this compound, and its target protein. This prediction is crucial for identifying promising drug candidates and optimizing their structures for enhanced efficacy. Molecular docking is a primary technique employed for this purpose, simulating the preferred orientation of a ligand when bound to a receptor to form a stable complex.

In studies of substituted benzohydrazide derivatives, molecular docking analyses have been pivotal in elucidating their binding modes and affinities with various protein targets. For instance, research on derivatives targeting the enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in Mycobacterium tuberculosis, has demonstrated the utility of these computational methods. The docking scores, often expressed in terms of energy (e.g., kcal/mol), provide an estimation of the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction.

The binding affinity is influenced by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For benzohydrazide derivatives, the hydrazide moiety often plays a critical role in forming key hydrogen bonds with amino acid residues in the active site of the target protein. The chloro and methoxy (B1213986) substituents on the benzene ring of this compound would further influence the binding affinity through steric and electronic effects, potentially engaging in hydrophobic or halogen bonding interactions.

Interactive Data Table: Predicted Binding Affinities of Benzohydrazide Derivatives with InhA Receptor.

| Compound | Docking Score (kcal/mol) | Interacting Residues | Reference |

| (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | -7.8 | TYR158, MET199 | Fictional Data |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-chloroacetyl)benzohydrazide | -8.2 | GLY104, THR196 | Fictional Data |

| This compound | -7.5 (Predicted) | TYR158, MET199, PHE149 | Fictional Data |

Note: The data in this table is illustrative and based on findings for structurally similar compounds. The binding affinity of this compound would need to be specifically calculated through dedicated docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of novel compounds, including this compound, and to guide the design of more potent analogues.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For benzohydrazide derivatives, 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. In a 3D-QSAR study, the three-dimensional arrangement of atoms and the associated steric and electrostatic fields are considered, providing a more detailed insight into the ligand-receptor interactions.

The generated QSAR models can be visualized through contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease biological activity. For this compound, a QSAR model could reveal the importance of the chloro group at position 3 and the methoxy group at position 4 for a specific biological activity. For example, the model might indicate that an electron-withdrawing group at the C3 position and a hydrogen bond donor at the C4 position are favorable for activity.

Interactive Data Table: Key Descriptors in a Hypothetical QSAR Model for Benzohydrazide Derivatives.

| Descriptor | Description | Contribution to Activity |

| LogP | Lipophilicity | Positive |

| Molecular Weight | Size of the molecule | Negative |

| Dipole Moment | Polarity | Positive |

| Electronegativity of C3 substituent | Electronic effect | Positive |

Note: This table represents a hypothetical QSAR model to illustrate the types of descriptors and their potential influence on the biological activity of benzohydrazide derivatives.

The application of these computational approaches provides a powerful framework for the rational design of novel therapeutic agents based on the this compound scaffold. By predicting ligand-protein binding affinities and developing robust QSAR models, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity, thereby streamlining the drug discovery pipeline.

Derivatization Strategies and Heterocyclic Scaffolds Incorporating the 3 Chloro 4 Methoxybenzohydrazide Moiety

Synthesis and Characterization of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure and are readily synthesized from hydrazides. These compounds are of significant interest due to their diverse biological activities and their utility as intermediates in the synthesis of other heterocyclic systems.

The condensation reaction between 3-chloro-4-methoxybenzohydrazide and various aromatic or heteroaromatic aldehydes leads to the formation of N'-arylmethylene-3-chloro-4-methoxybenzohydrazides, a class of Schiff bases. This reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the respective aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).

The structural diversity of these hydrazone derivatives is primarily dictated by the nature of the aldehyde used in the synthesis. A wide array of substituted benzaldehydes, heterocyclic aldehydes, and aliphatic aldehydes can be employed, leading to a large library of compounds with varying electronic and steric properties. This diversity is crucial for tuning the physicochemical and biological properties of the final molecules.

The characterization of these hydrazones is typically achieved through standard spectroscopic techniques. Infrared (IR) spectroscopy confirms the presence of the C=N (azomethine) bond, typically observed in the range of 1600-1650 cm⁻¹, and the amide C=O stretching vibration. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure, with characteristic signals for the azomethine proton (-N=CH-), aromatic protons, and the methoxy (B1213986) group. ¹³C NMR provides evidence for the carbon skeleton of the molecule.

Table 1: Representative Hydrazone Derivatives of this compound (Note: The following data is representative and based on analogous structures reported in the literature. Actual values may vary.)

| Compound Name | Aldehyde Precursor | Molecular Formula | Expected ¹H NMR signals (δ, ppm) |

| N'-(phenyl)-3-chloro-4-methoxybenzohydrazide | Benzaldehyde (B42025) | C₁₅H₁₃ClN₂O₂ | ~8.2 (s, 1H, -N=CH-), 7.2-8.0 (m, 9H, Ar-H), 3.9 (s, 3H, -OCH₃) |

| N'-(4-nitrophenyl)-3-chloro-4-methoxybenzohydrazide | 4-Nitrobenzaldehyde | C₁₅H₁₂ClN₃O₄ | ~8.4 (s, 1H, -N=CH-), 7.3-8.3 (m, 8H, Ar-H), 4.0 (s, 3H, -OCH₃) |

| N'-(2-hydroxyphenyl)-3-chloro-4-methoxybenzohydrazide | Salicylaldehyde (B1680747) | C₁₅H₁₃ClN₂O₃ | ~11.0 (s, 1H, -OH), 8.5 (s, 1H, -N=CH-), 6.8-8.0 (m, 8H, Ar-H), 3.9 (s, 3H, -OCH₃) |

Integration into Oxadiazole Ring Systems

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry. Benzohydrazides and their corresponding hydrazone derivatives are excellent precursors for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

One common method for the synthesis of 1,3,4-oxadiazoles from this compound involves the oxidative cyclization of the corresponding N'-arylmethylenehydrazides. This transformation can be achieved using a variety of reagents, such as chloramine-T, iodine in the presence of a base, or potassium permanganate. For instance, reacting an N'-arylmethylene-3-chloro-4-methoxybenzohydrazide with acetic anhydride (B1165640) can lead to the formation of a 2,3-dihydro-1,3,4-oxadiazole (B8461923) derivative, which can be subsequently oxidized to the aromatic 1,3,4-oxadiazole.

Alternatively, direct cyclization of this compound with carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can yield 2-(3-chloro-4-methoxyphenyl)-5-substituted-1,3,4-oxadiazoles. nih.gov

Table 2: Representative 1,3,4-Oxadiazole Derivatives (Note: The following data is representative and based on analogous structures reported in the literature. Actual values may vary.)

| Compound Name | Reactant | Molecular Formula | Expected Spectroscopic Features |

| 2-(3-chloro-4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | Benzoic acid | C₁₅H₁₁ClN₂O₂ | IR: C=N stretch (~1610 cm⁻¹), C-O-C stretch (~1250 cm⁻¹). ¹H NMR: Aromatic protons in the range of 7.3-8.1 ppm. |

| 2-(3-chloro-4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 4-Nitrobenzoic acid | C₁₅H₁₀ClN₃O₄ | IR: C=N stretch (~1615 cm⁻¹), NO₂ stretches. ¹H NMR: Aromatic protons in the range of 7.5-8.4 ppm. |

Cyclization Reactions to Form Pyrazole-Based Compounds

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The Knorr pyrazole (B372694) synthesis and related methods provide a versatile route to this scaffold. nih.gov this compound can serve as the hydrazine (B178648) component in these reactions.

A common strategy involves the condensation of the hydrazide with a 1,3-dicarbonyl compound, such as an acetylacetone (B45752) or a β-ketoester. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

Another approach involves the reaction of a hydrazone derived from this compound with a Vilsmeier-Haack reagent (e.g., POCl₃/DMF), which can lead to the formation of a pyrazole-4-carbaldehyde derivative. chemmethod.com

Table 3: Representative Pyrazole Derivatives (Note: The following data is representative and based on analogous structures reported in the literature. Actual values may vary.)

| Compound Name | Dicarbonyl Precursor | Molecular Formula | Expected ¹H NMR signals (δ, ppm) |

| 1-(3-chloro-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole | Acetylacetone | C₁₃H₁₃ClN₂O₂ | ~2.3 (s, 3H, CH₃), 2.5 (s, 3H, CH₃), 6.1 (s, 1H, pyrazole-H), 7.1-7.9 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃) |

| Ethyl 1-(3-chloro-4-methoxybenzoyl)-5-methyl-1H-pyrazole-3-carboxylate | Ethyl acetoacetate | C₁₅H₁₅ClN₂O₄ | ~1.3 (t, 3H, CH₂CH₃), 2.6 (s, 3H, CH₃), 4.3 (q, 2H, CH₂CH₃), 6.7 (s, 1H, pyrazole-H), 7.2-8.0 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃) |

Formation of Thiazolidinone and Thiazole (B1198619) Derivatives

Thiazolidinones, particularly 4-thiazolidinones, are another class of heterocyclic compounds with a broad spectrum of biological activities. These can be synthesized from the hydrazone derivatives of this compound. The reaction of an N'-arylmethylene-3-chloro-4-methoxybenzohydrazide with thioglycolic acid in a suitable solvent like dioxane, often in the presence of a catalyst such as anhydrous zinc chloride, leads to the formation of 2-aryl-3-(3-chloro-4-methoxybenzamido)-4-thiazolidinones. researchgate.net

Thiazoles, which are five-membered aromatic rings containing sulfur and nitrogen, can also be synthesized from precursors derived from this compound. A common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. The required 3-chloro-4-methoxybenzothioamide can be prepared from the corresponding benzamide (B126) (which can be derived from the hydrazide) by treatment with a thionating agent like Lawesson's reagent. Subsequent reaction of the thioamide with an appropriate α-haloketone would yield the desired thiazole derivative.

Table 4: Representative Thiazolidinone and Thiazole Derivatives (Note: The following data is representative and based on analogous structures reported in the literature. Actual values may vary.)

| Compound Name | Key Reagent | Molecular Formula | Expected Spectroscopic Features |

| 2-Phenyl-3-(3-chloro-4-methoxybenzamido)-4-thiazolidinone | Thioglycolic acid | C₁₇H₁₅ClN₂O₃S | IR: Amide C=O and thiazolidinone C=O stretches. ¹H NMR: Signals for the thiazolidinone ring protons. |

| 2-(3-Chloro-4-methoxyphenyl)-4-methylthiazole | 3-Chloro-4-methoxybenzothioamide & Chloroacetone | C₁₁H₁₀ClNOS | ¹H NMR: Characteristic signals for the thiazole ring proton and the methyl group. |

Incorporation into Quinoline (B57606) and Pyrimidine (B1678525) Scaffolds

The synthesis of quinoline and pyrimidine scaffolds from this compound is less direct and typically involves multi-step reaction sequences. The hydrazide or its derivatives can be used to construct key intermediates for established quinoline and pyrimidine syntheses.

For quinoline synthesis, one plausible route is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org The 3-chloro-4-methoxybenzoyl group could be incorporated by first synthesizing a suitable α-methylene ketone, for example, 1-(2-aminophenyl)-2-(3-chloro-4-methoxybenzoyl)ethanone. This intermediate could then undergo intramolecular cyclization to form a quinoline derivative. Another approach is the Combes quinoline synthesis, which utilizes the reaction of an aniline (B41778) with a β-diketone. wikipedia.org 3-Chloro-4-methoxyaniline, which can be derived from the corresponding benzoic acid (obtainable from the hydrazide), could be a starting material in this synthesis.

For the synthesis of pyrimidines, the Biginelli reaction is a well-known multi-component reaction that condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea. biomedres.uswikipedia.org 3-Chloro-4-methoxybenzaldehyde, which can be obtained from the hydrazide, can be used as the aldehyde component in this reaction to generate dihydropyrimidinones bearing the 3-chloro-4-methoxyphenyl substituent.

Structure Activity Relationship Sar Studies of 3 Chloro 4 Methoxybenzohydrazide Analogues

Impact of Substituent Effects on Biological Efficacy

A systematic exploration of substituent effects on the 3-Chloro-4-methoxybenzohydrazide scaffold would be a critical first step in understanding its SAR. This would involve introducing a variety of functional groups at different positions on the phenyl ring and observing the resulting changes in biological activity. Key areas of investigation would include:

Electronic Effects: Introducing electron-donating groups (e.g., alkyl, additional methoxy (B1213986) groups) and electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) to the phenyl ring could significantly alter the molecule's electronic distribution. These changes can impact the strength of interactions with biological targets, such as hydrogen bonding or π-π stacking.

Steric Effects: The size and shape of substituents can influence how the molecule fits into a biological target's binding site. Varying the bulk of the substituents would help to probe the spatial constraints of the active site.

Without specific research data on this compound analogues, a detailed data table illustrating these effects cannot be constructed. However, a hypothetical table for a future study might look like this:

| Compound ID | R1-Substituent | R2-Substituent | Biological Activity (e.g., IC50 in µM) |

| Parent | H | H | Baseline Value |

| Analog 1 | 5-NO2 | H | Value |

| Analog 2 | 5-NH2 | H | Value |

| Analog 3 | H | 4'-F | Value |

| Analog 4 | H | 4'-OCH3 | Value |

This table is for illustrative purposes only and does not represent actual experimental data.

Positional Isomerism and its Influence on Molecular Interactions

The specific arrangement of the chloro and methoxy groups on the benzohydrazide (B10538) core is expected to be a key determinant of its biological activity. A comprehensive SAR study would need to synthesize and evaluate various positional isomers to understand these structure-function relationships.

A comparative study of positional isomers would be essential. For example, comparing the activity of this compound with its isomers like 4-Chloro-3-methoxybenzohydrazide or 2-Chloro-4-methoxybenzohydrazide would provide invaluable insights into the optimal substitution pattern for biological efficacy.

| Compound | Chloro Position | Methoxy Position | Biological Activity (e.g., % Inhibition at a fixed concentration) |

| Target Compound | 3 | 4 | Value |

| Isomer 1 | 4 | 3 | Value |

| Isomer 2 | 2 | 4 | Value |

| Isomer 3 | 5 | 4 | Value |

This table is for illustrative purposes only and does not represent actual experimental data.

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a pivotal role in biological activity. If analogues of this compound contain chiral centers, it would be imperative to investigate the biological activities of the individual enantiomers or diastereomers.

Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that one stereoisomer may have significantly higher activity than another. This is because only one isomer may fit correctly into the chiral binding site of a protein or enzyme.

For example, if a substituent introduced on the hydrazide portion of the molecule creates a chiral center, the resulting enantiomers (R and S) should be separated and tested independently. A significant difference in their biological activities would confirm the importance of stereochemistry for the target interaction.

| Compound ID | Stereochemistry | Biological Activity (e.g., Ki in nM) |

| Analog 5 (racemic) | R/S mixture | Value |

| Analog 5a | R-enantiomer | Value |

| Analog 5b | S-enantiomer | Value |

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Research on Biological Activities and Mechanistic Insights

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Hydrazide-hydrazone derivatives are recognized for their significant potential in combating microbial infections. The presence of both the benzohydrazide (B10538) core and the flexible hydrazone linkage allows for the synthesis of compounds with potent activity against a range of bacterial and fungal pathogens. researchgate.netthepharmajournal.com

Inhibition of Bacterial Growth Mechanisms

Derivatives of benzohydrazide have shown considerable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. umsha.ac.ir The mechanism of action, while not fully elucidated for all derivatives, is believed to involve the disruption of the bacterial cell wall or other vital cellular processes. aip.org The structure of these compounds, often featuring a combination of aromatic rings, and chloro and methoxy (B1213986) functional groups, contributes to their ability to interfere with bacterial survival. aip.org

Research into N′-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-substituted benzohydrazides has demonstrated notable antibacterial activity. thepharmajournal.com Similarly, studies on other hydrazone derivatives have reported significant zones of inhibition against pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. umsha.ac.irsid.ir For instance, certain 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide derivatives have been noted for their antibacterial effects. sid.ir One study highlighted that synthesized hydrazones with a 2,4-dichloro moiety exhibited bactericidal activity at concentrations between 25 µg/ml and 100 µg/ml against all sensitive bacterial strains. chemrxiv.org

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives

| Compound Type | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Hydrazones with 2,4-dichloro moiety | Staphylococcus aureus | Zone of Inhibition: 25-31 mm; MIC: 25 µg/ml | chemrxiv.org |

| Hydrazones with 2,4-dichloro moiety | Proteus mirabilis | Zone of Inhibition: 25-31 mm; MIC: 12.5 µg/ml | chemrxiv.org |

Antifungal Potentiation and Cellular Respiration Targets

The antifungal potential of hydrazone derivatives is an active area of investigation, with studies revealing their efficacy against various fungal strains, including clinically relevant Candida species. nih.govnih.gov Some hydrazine-based compounds have demonstrated fungicidal activity, causing a rapid killing rate of Candida albicans, including strains resistant to conventional antifungal drugs. nih.gov

The proposed mechanism for their antifungal action often involves the disruption of the fungal cell membrane. mdpi.com Damage to the cell membrane leads to the leakage of essential intracellular components, such as nucleotides, ultimately resulting in cell death. mdpi.com Furthermore, some hydrazine (B178648) compounds have been shown to decrease the formation of biofilms, which are notoriously resistant to standard antifungal therapies. nih.gov Research has also shown that metal complexes of hydrazones can exhibit enhanced antifungal activity compared to the hydrazone ligand alone. scirp.org For example, two hydrazones with a 2,4-dichloro moiety demonstrated fungicidal activity comparable to fluconazole. chemrxiv.org

Anti-inflammatory and Analgesic Research

Hydrazone derivatives have emerged as a significant class of compounds with potent anti-inflammatory and analgesic properties. nih.gov Their mechanism of action is often linked to the inhibition of inflammatory mediators.

Several studies have utilized animal models to evaluate these effects. In the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, various hydrazide-hydrazone derivatives have demonstrated significant inhibition of edema. researchgate.netorientjchem.org For example, a series of N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl)benzamido)acetohydrazide derivatives showed noteworthy anti-inflammatory effects, with compounds bearing 4-chloro, 4-dimethylamino, and 4-nitro substitutions exhibiting 66.7%, 61.7%, and 63.2% inhibition, respectively. nih.gov

The analgesic activity has been frequently assessed using the acetic acid-induced writhing test in mice, which measures peripheral nociception. Salicylaldehyde (B1680747) benzoyl hydrazone derivatives, for instance, have been shown to significantly inhibit the writhing response. nih.govresearchgate.net Some of these compounds were also evaluated in the formalin test, which has two phases corresponding to neurogenic and inflammatory pain. A zinc(II) complex of salicylaldehyde 2-chlorobenzoyl hydrazone was found to be active in the second (inflammatory) phase, indicating its ability to inhibit nociception associated with the inflammatory response. nih.govresearchgate.net However, many of these derivatives did not show activity in the hot plate model, suggesting a lack of central anti-nociceptive effects. nih.govresearchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of Selected Hydrazone Derivatives

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| N-(4-chlorobenzylidene)-...acetohydrazide | Carrageenan-induced paw edema | 66.7% inhibition | nih.gov |

| Salicylaldehyde 2-chlorobenzoyl hydrazone | Acetic acid-induced writhing | Significant inhibition | nih.govresearchgate.net |

| Zinc(II) complex of Salicylaldehyde 2-chlorobenzoyl hydrazone | Formalin test (second phase) | Active | nih.govresearchgate.net |

Anticancer and Antiproliferative Studies

The development of novel anticancer agents is a primary focus of research into benzohydrazide derivatives. These compounds have been shown to inhibit cancer cell proliferation through the modulation of key cellular pathways and the induction of programmed cell death (apoptosis).

Modulation of Cellular Pathways (e.g., VEGFR-2, Tubulin Polymerization)

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.govmedchemexpress.com The inhibition of VEGFR-2 is a key strategy in cancer therapy. nih.govcore.ac.uk N-acylhydrazone (NAH) scaffolds have been identified as promising prototypes for VEGFR-2 inhibitors. nih.gov Docking studies and in vitro assays have validated the potential of these derivatives to inhibit neovascularization, making them attractive candidates for antiangiogenic therapies. nih.gov Research has shown that linking an indolinone moiety to a diarylurea/diarylamide pharmacophore via a hydrazide linker can result in compounds with good to moderate VEGFR-2 inhibitory activity, with some derivatives showing IC₅₀ values in the sub-micromolar range. nih.gov

Tubulin Polymerization Inhibition: Microtubules are dynamic protein polymers essential for cell division, making them a key target for anticancer drugs. mdpi.com Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. nih.govtandfonline.com Several classes of derivatives based on hydrazone and benzimidazole (B57391) scaffolds have been identified as potent tubulin polymerization inhibitors. nih.govnih.gov These compounds often act in a manner similar to colchicine, binding to tubulin and preventing its assembly into microtubules. mdpi.comnih.gov For example, certain 1H-benzimidazol-2-yl hydrazones were found to elongate the nucleation phase and slow down tubulin polymerization to a greater extent than the reference drug nocodazole. nih.gov One study on a novel indole-containing hybrid reported an IC₅₀ value of 2.07 ± 0.15 μM for tubulin polymerization inhibition. mdpi.com

Table 3: Inhibition of Cellular Pathways by Hydrazide/Hydrazone Derivatives

| Derivative Class | Target Pathway | Key Finding | Reference |

|---|---|---|---|

| N-acylhydrazones | VEGFR-2 | Effectively inhibited neovascularization | nih.gov |

| Indolinone-hydrazide-diarylurea | VEGFR-2 | IC₅₀ value of 0.28 μM for the most potent compound | nih.gov |

| 1H-benzimidazol-2-yl hydrazones | Tubulin Polymerization | Elongated nucleation and slowed polymerization | nih.gov |

| Quinazolinone derivatives | Tubulin Polymerization | IC₅₀ value of 6.24 µM for a lead compound | mdpi.com |

Induction of Apoptosis Mechanisms

A key hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells. Benzohydrazide derivatives can trigger this process through multiple mechanisms. One approach involves targeting anti-apoptotic proteins like Bcl-2. nih.gov Novel benzimidazole derivatives have been shown to significantly reduce both Bcl-2 mRNA and protein levels, leading to a substantial increase in the percentage of apoptotic cells. nih.gov

Another mechanism involves the arrest of the cell cycle, often at the G2/M phase, which is a common consequence of tubulin polymerization inhibition. mdpi.comnih.gov This cell cycle arrest prevents cancer cells from dividing and can subsequently trigger the apoptotic cascade. Furthermore, some derivatives induce apoptosis by generating reactive oxygen species (ROS), which can cause DNA damage and activate pro-apoptotic proteins. mdpi.com This can lead to the collapse of the mitochondrial membrane potential and the activation of caspases, the executioner enzymes of apoptosis. nih.govmdpi.com Certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been found to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, an effect linked to their inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov

Enzyme Inhibition Studies

There is a notable absence of specific research data on the inhibitory effects of 3-Chloro-4-methoxybenzohydrazide against key enzymes such as cholinesterases (implicated in neurodegenerative diseases), tyrosinase (involved in pigmentation), urease (a virulence factor in some bacteria), and cathepsins (proteases involved in various physiological and pathological processes).

However, studies on related compounds offer some context. For instance, various benzaldehyde (B42025) derivatives, which are structurally related to the benzoyl part of this compound, have been investigated as tyrosinase inhibitors. Research has shown that compounds like 4-chlorobenzaldehyde (B46862) can inhibit mushroom tyrosinase. researchgate.net This suggests that the chloro-substituted phenyl ring might play a role in binding to the enzyme's active site. Similarly, research into 4H-3,1-benzoxazin-4-ones has identified potent inhibitors of cathepsin G, with substitutions on the benzoyl ring significantly influencing activity. nih.gov While these findings are for different chemical classes, they highlight the potential for substituted benzoyl structures to interact with these enzymes.

Antioxidant Potential and Reactive Species Scavenging

The antioxidant and reactive species scavenging capabilities of this compound have not been specifically detailed in available research. The hydrazide and hydrazone functionalities are known to contribute to antioxidant activity, often through mechanisms like hydrogen atom transfer or single electron transfer.

Studies on other hydrazide derivatives have demonstrated significant antioxidant potential. For example, research on 4-hydrazinobenzoic acid derivatives showed potent free radical scavenging activity, sometimes comparable to standard antioxidants like butylated hydroxylanisole (BHA). nih.gov The presence of hydroxyl and methoxy groups on the aromatic ring in other classes of compounds has also been linked to strong antioxidant effects. The 4-methoxy group on this compound could theoretically contribute to its antioxidant profile, but without specific experimental data, this remains speculative.

Anti-tubercular Activity and Target Identification

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a well-validated target for anti-tubercular drugs, most famously for the pro-drug isoniazid (B1672263). nih.govnih.gov Direct inhibitors of InhA are of great interest to overcome resistance mechanisms associated with isoniazid activation. nih.gov

While there is extensive research on various scaffolds as InhA inhibitors, including pyrrolidine (B122466) carboxamides and 4-hydroxy-2-pyridones, there is no specific mention of this compound in this context. nih.govnih.gov Research on other chlorinated compounds has shown that the position of the chlorine atom can be critical for anti-tubercular activity. For example, in a series of phenoxyalkylbenzimidazoles, a 3-chloroaniline (B41212) substituent was found to be less active than other halogenated analogues against Mycobacterium tuberculosis. nih.gov This underscores the need for specific testing of this compound to determine its potential as an InhA inhibitor or general anti-tubercular agent.

Quorum Sensing Inhibition Research

Quorum sensing (QS) is a bacterial communication system that controls virulence and biofilm formation, making it an attractive target for novel anti-infective therapies. nih.gov Various classes of molecules, including benzaldehydes and their derivatives, have been investigated as QS inhibitors.

Research has shown that chloro-substituted compounds, such as certain benzamidobenzoic acids, can be effective inhibitors of PqsD, an enzyme involved in the synthesis of a QS signal molecule in Pseudomonas aeruginosa. nih.gov Furthermore, some benzaldehyde derivatives have been found to act as competitive inhibitors of the RhlR receptor, another key component of the QS system in P. aeruginosa. biorxiv.org Although these findings point to the potential of chlorinated and benzoyl-containing structures to interfere with QS, specific studies on this compound are currently lacking.

Exploration of Non Biological Applications

Catalytic Applications in Organic Transformations

3-Chloro-4-methoxybenzohydrazide serves as a valuable ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes, in turn, have demonstrated significant potential as catalysts in a range of organic transformations. The electronic and steric properties of the ligand, influenced by the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring, play a crucial role in modulating the catalytic activity of the corresponding metal complexes.

The hydrazide functional group of this compound provides multiple coordination sites (N and O donor atoms), enabling it to act as a versatile ligand for a variety of metal ions. Of particular interest are its complexes with organotin(IV) and oxovanadium(V), which have been investigated for their catalytic prowess.

Organotin(IV) Complexes: Diorganotin(IV) complexes have been synthesized using Schiff base ligands derived from 3-methoxybenzohydrazide and various salicylaldehyde (B1680747) derivatives. Spectroscopic studies, including IR, ¹H, ¹³C, and ¹¹⁹Sn NMR, have confirmed the coordination of the hydrazone ligand to the tin atom. In these complexes, the ligand typically acts in a tridentate manner, coordinating through the azomethine nitrogen, enolic oxygen, and a phenolic oxygen to create a penta-coordinated environment around the central tin atom. The resulting geometry is often a distorted trigonal bipyramidal structure. The nature of the organic groups (e.g., methyl, butyl, phenyl) attached to the tin atom can influence the stability and solubility of the complexes.

Oxovanadium(V) Complexes: this compound readily forms complexes with oxovanadium(V). For instance, the reaction of N'-(5-chloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide with [VO(acac)₂] (acetylacetonate) in methanol (B129727) yields a mononuclear oxovanadium(V) complex. rsc.org X-ray diffraction studies of such complexes reveal that the hydrazone ligand coordinates to the vanadium center through the enolate oxygen, phenolate (B1203915) oxygen, and azomethine nitrogen, resulting in an octahedral coordination geometry around the vanadium atom. rsc.orgresearchgate.net These oxovanadium(V) complexes, stabilized by the hydrazone ligand, are of significant interest due to their potential to catalyze various oxidation reactions. rsc.org

Table 1: Spectroscopic and Structural Data of Representative Metal Complexes

| Complex Type | Ligand Derived From | Metal Center | Coordination Mode | Geometry | Key Spectroscopic Features | Reference(s) |

| Diorganotin(IV) | Schiff base of 3-methoxybenzohydrazide | Sn(IV) | Tridentate (N, O, O) | Distorted Trigonal Bipyramidal | ¹¹⁹Sn NMR shifts indicative of penta-coordination | nih.gov |

| Oxovanadium(V) | N'-(5-chloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide | V(V) | Tridentate (N, O, O) | Octahedral | Characteristic V=O stretching in IR spectra | rsc.orgresearchgate.net |

The catalytic activity of metal complexes of this compound derivatives is intrinsically linked to the nature of the metal center and the ligand framework. While specific mechanistic studies on complexes of this compound are not extensively documented, plausible mechanisms can be inferred from studies of closely related aroylhydrazone complexes.

Oxovanadium(V) Catalyzed Oxidations: Oxovanadium(V) complexes derived from aroylhydrazones are known to be effective catalysts for various oxidation reactions, including the oxidation of alcohols and the epoxidation of alkenes. rsc.org A proposed general mechanism for catalytic oxidation by such complexes involves the formation of an active oxido-peroxido vanadium(V) species. In the presence of an oxidant like hydrogen peroxide (H₂O₂), the initial vanadium(V) complex reacts to form a peroxido complex. This highly reactive species then interacts with the substrate (e.g., an alkene), transferring an oxygen atom to form the oxidized product (e.g., an epoxide) and regenerating the original vanadium(V) catalyst, thus completing the catalytic cycle. rsc.org The electronic effects of the substituents on the hydrazone ligand, such as the chloro and methoxy groups in this compound, can influence the electrophilicity of the vanadium center and the stability of the peroxido intermediate, thereby modulating the catalytic efficiency.

Organotin(IV) Catalysis: The catalytic applications of organotin(IV) hydrazone complexes are less explored compared to their oxovanadium counterparts. However, organotin compounds are generally known to act as Lewis acid catalysts. The tin center in the complex can coordinate to a substrate, activating it towards nucleophilic attack. The specific role of the this compound-derived ligand would be to modulate the Lewis acidity of the tin center and to influence the stereochemical outcome of the reaction. Further research is needed to elucidate the precise mechanisms of catalysis by these specific organotin(IV) complexes.

Potential in Material Science and Chemical Sensors

The structural features of this compound make it a promising candidate for the development of new functional materials and chemical sensors. The hydrazone linkage is known for its ability to participate in dynamic covalent chemistry and to act as a recognition site for various analytes. acs.org

The hydrazone functional group is a key component in the design of fluorescent and colorimetric chemosensors for the detection of metal ions. rsc.orgacs.org The principle behind these sensors often involves a change in their photophysical properties (e.g., fluorescence intensity or color) upon binding to a specific metal ion. The hydrazone moiety can act as a binding site, and the electronic properties of the molecule can be tuned by the substituents on the aromatic rings. The presence of the chloro and methoxy groups on the benzohydrazide (B10538) part of the molecule could influence its selectivity and sensitivity towards different metal ions. Although specific sensors based on this compound have not been reported, its structural similarity to known hydrazone-based sensors suggests a strong potential for this application. rsc.orgacs.org

Furthermore, the hydrazone linkage can be incorporated into polymer backbones to create responsive materials. nih.gov These materials can exhibit dynamic properties, such as self-healing or stimuli-responsive behavior, due to the reversible nature of the hydrazone bond under certain conditions (e.g., changes in pH). nih.gov The ability to form polymers makes this compound a potential building block for the creation of advanced functional materials with tunable properties. acs.orgacs.orgdigitellinc.comsuda.edu.cn

Table 2: Potential Material Science Applications of this compound Derivatives

| Application Area | Relevant Functional Group | Principle of Operation | Potential Advantage of this compound |

| Chemical Sensors | Hydrazone | Chelation-enhanced fluorescence/color change upon metal ion binding. | The chloro and methoxy groups can modulate the electronic properties and selectivity of the sensor. |

| Responsive Polymers | Hydrazone | Reversible nature of the hydrazone bond allows for dynamic covalent chemistry, leading to stimuli-responsive materials. | The specific substituents can influence the mechanical and responsive properties of the resulting polymer. |

Green Chemistry Principles in Application

The synthesis and application of this compound and its derivatives can be approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Several green chemistry principles are relevant to the use of this compound. For instance, the synthesis of hydrazones can often be carried out under solvent-free conditions or in greener solvents like water or ethanol, reducing the environmental impact of the reaction. researchgate.netminarjournal.comnih.gov The use of microwave irradiation or mechanochemical methods (ball milling) can also lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rsc.orgminarjournal.com

Current Challenges and Future Research Directions

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The traditional methods for synthesizing benzohydrazides often involve multi-step procedures that may utilize harsh reagents and generate significant waste. A key challenge lies in developing more sustainable and efficient synthetic routes. Future research will likely focus on:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is paramount. Microwave-assisted synthesis and grinding techniques are being explored as cleaner alternatives to conventional heating. rjptonline.org

One-Pot Syntheses: Designing multi-component reactions where several bonds are formed in a single operation can significantly improve efficiency and reduce the environmental footprint.

Catalytic Methods: The development of novel catalysts, including biocatalysts, could offer higher selectivity and milder reaction conditions, minimizing the formation of byproducts.

Advanced Mechanistic Elucidation of Biological Activities

While hydrazide derivatives are known to exhibit a broad spectrum of biological activities, the precise mechanisms of action are often not fully understood. iscientific.orgtpcj.org For 3-Chloro-4-methoxybenzohydrazide, a significant challenge is to move beyond preliminary screening and delve into the molecular intricacies of its biological effects. Future research should prioritize:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets with which the compound interacts.

Enzyme Inhibition Studies: Investigating the inhibitory potential against key enzymes implicated in various diseases. For instance, related hydrazone derivatives have shown inhibitory activity against enzymes like α-glucosidase. mdpi.com

Molecular Modeling: Utilizing computational tools to simulate the binding of this compound and its analogues to biological targets, providing insights into structure-activity relationships (SAR). mdpi.com

Rational Design of Highly Potent and Selective Analogues

The "one-size-fits-all" approach is rarely effective in drug design. The challenge is to modify the core structure of this compound to create analogues with enhanced potency against a specific target and minimal off-target effects. Future directions in this area include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzene (B151609) ring and the hydrazide moiety to understand their impact on biological activity. For example, the introduction of different functional groups can influence antibacterial or anticonvulsant properties. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles or reduce toxicity.

Fragment-Based Drug Design: Using small molecular fragments that are known to bind to a target as building blocks for designing more potent ligands.

A look at the biological activities of structurally related benzohydrazide (B10538) derivatives highlights the potential for discovering potent analogues of this compound.

| Compound Type | Biological Activity | Reference |

| Substituted Benzohydrazides | Antimicrobial, Antioxidant | derpharmachemica.com |

| Hydrazide-hydrazones | Antibacterial, Anticancer, Anticonvulsant | tpcj.org |

| 4-Methoxybenzanilide Derivatives | Anticonvulsant | nih.gov |

| 3-Methoxybenzoic Acid Hydrazide-hydrazones | Antibacterial | nih.gov |

Exploration of New Therapeutic Avenues

The known biological activities of hydrazides, such as antimicrobial and anticonvulsant effects, provide a starting point for exploration. rjptonline.orgnih.gov However, the full therapeutic potential of this compound and its derivatives may extend to other disease areas. A significant opportunity lies in screening these compounds against a wider range of therapeutic targets. Future research could investigate:

Anticancer Activity: Many hydrazide and hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.gov

Anti-inflammatory Properties: Some hydrazide derivatives have shown potential as anti-inflammatory agents. mdpi.com

Antiviral Activity: The hydrazide scaffold has been incorporated into compounds with antiviral properties. iscientific.org

Neuroprotective Effects: Beyond anticonvulsant activity, exploring the potential to treat neurodegenerative diseases is a promising frontier.

Application of Artificial Intelligence and Machine Learning in Compound Discovery

The traditional process of drug discovery is often time-consuming and expensive. A modern challenge and a significant future direction is the integration of artificial intelligence (AI) and machine learning (ML) to accelerate this process. For this compound, these technologies can be applied to:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic properties of virtual analogues, allowing for the prioritization of the most promising candidates for synthesis.

De Novo Drug Design: Using generative AI models to design novel molecules based on the this compound scaffold with optimized properties for a specific target.

High-Throughput Virtual Screening: Employing AI-powered platforms to screen vast virtual libraries of compounds against biological targets to identify new hits based on the core structure.

The integration of these computational approaches promises to revolutionize the discovery of new drug candidates derived from the this compound template, making the process more efficient and cost-effective.

Q & A

Q. How can researchers design derivatives of this compound with improved pharmacokinetic properties?

- Methodological Answer :

- Introduce lipophilic groups (e.g., alkyl chains) to enhance membrane permeability (logP optimization).

- Perform ADMET prediction using SwissADME or pkCSM.

- Synthesize Schiff base derivatives via condensation with ketones/aldehydes, followed by in vivo bioavailability studies in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.